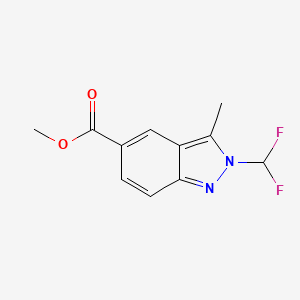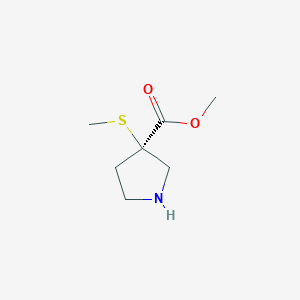
Methyl (R)-3-(methylthio)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate is an organic compound that belongs to the class of pyrrolidinecarboxylates. This compound is characterized by the presence of a methylthio group attached to the pyrrolidine ring, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate typically involves the reaction of pyrrolidine derivatives with methylthio reagents. One common method is the formal hydro/deuteromethylthiolation of alkenes using dimethyl (methylthio)sulfonium trifluoromethanesulfonate as the stimulator and sodium borohydride or sodium deuteride as the hydrogen or deuterium source . This method provides a mild, transition metal-free route to synthesize methylthioethers from unactivated alkenes.
Industrial Production Methods: Industrial production of Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding pyrrolidinecarboxylate derivatives.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of pyrrolidinecarboxylate derivatives.
Substitution: Formation of substituted pyrrolidinecarboxylates with various functional groups.
Applications De Recherche Scientifique
Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The methylthio group can participate in various biochemical reactions, including the inhibition of enzymes and modulation of signaling pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Methyl 2-(methylthio)propionate: Similar in structure but with a different carbon backbone.
Methylthio-DADMe-Immucillin-A: A compound with a methylthio group used in anti-cancer research.
Uniqueness: Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H13NO2S |
|---|---|
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
methyl (3R)-3-methylsulfanylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO2S/c1-10-6(9)7(11-2)3-4-8-5-7/h8H,3-5H2,1-2H3/t7-/m1/s1 |
Clé InChI |
GEGOSBPKDSOSGF-SSDOTTSWSA-N |
SMILES isomérique |
COC(=O)[C@]1(CCNC1)SC |
SMILES canonique |
COC(=O)C1(CCNC1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


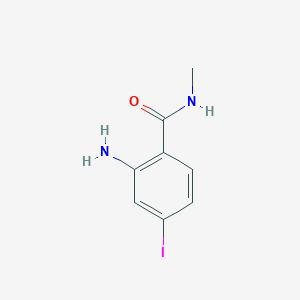
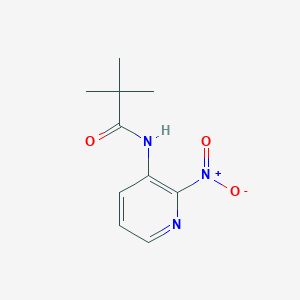
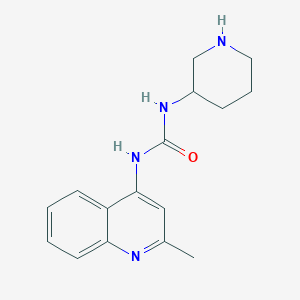
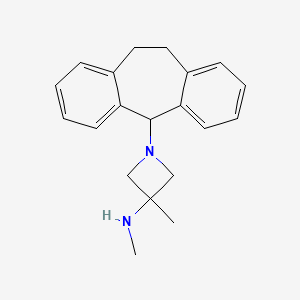


![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)

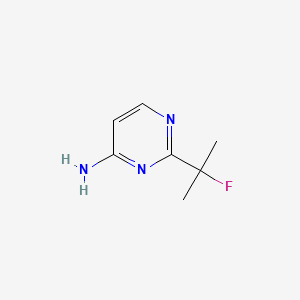
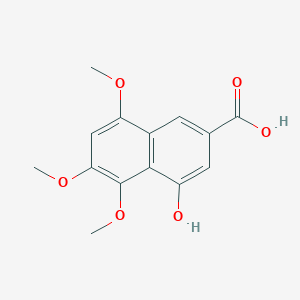
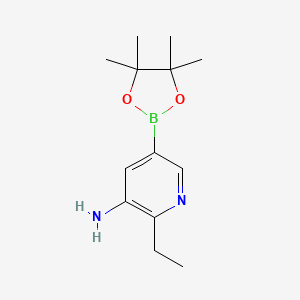

![Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13935495.png)
